

2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number

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Compound of Interest

Compound Name: 2,7-Dibromophenanthrene-9,10-dione

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An In-depth Technical Guide to 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,7-Dibromophenanthrene-9,10-dione**, a key intermediate in the development of advanced organic electronic materials.

Chemical Structure and Identification

2,7-Dibromophenanthrene-9,10-dione is a polycyclic aromatic dione with the chemical formula $C_{14}H_6Br_2O_2$. The bromine atoms at the 2 and 7 positions of the phenanthrenequinone core make it a versatile building block for the synthesis of more complex conjugated molecules through various cross-coupling reactions. The dione functionality can also be utilized to form quinoxalines via condensation with diamines.

Chemical Structure:

Chemical Structure of **2,7-Dibromophenanthrene-9,10-dione**.

Table 1: Chemical Identifiers and Properties

Identifier	Value
CAS Number	84405-44-7
Molecular Formula	C ₁₄ H ₆ Br ₂ O ₂
Molecular Weight	366.01 g/mol
IUPAC Name	2,7-dibromophenanthrene-9,10-dione
Synonyms	2,7-Dibromo-9,10-phenanthrenedione, 2,7-Dibromo-9,10-phenanthrenequinone
SMILES	C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
InChI	InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H

Physicochemical and Electronic Properties

2,7-Dibromophenanthrene-9,10-dione is typically an orange to red crystalline powder. Its electronic properties make it a valuable intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers used in various organic electronic devices.

Table 2: Physicochemical and Electronic Data

Property	Value
Appearance	Orange to red powder/crystals
Melting Point	331 °C
HOMO Level	-6.99 eV
LUMO Level	-4.44 eV
Purity	>97% (as determined by ¹ H NMR)

Synthesis Protocols

Several synthetic routes to **2,7-Dibromophenanthrene-9,10-dione** have been reported, primarily involving the bromination of phenanthrenequinone. Below are two detailed experimental protocols.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent in the presence of concentrated sulfuric acid.

Experimental Protocol:

- In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
- To this solution, add 18 g of N-bromosuccinimide (NBS).
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion, quench the reaction by the slow addition of 50 mL of water.
- Pour the reaction mixture into 600 mL of ice water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with hot water.
- Extract the crude product by refluxing with 100 mL of ethyl acetate.
- Dry the purified product under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[1]



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Synthesis workflow for **2,7-Dibromophenanthrene-9,10-dione** via NBS bromination.

Synthesis via Bromination with Bromine

This alternative method employs liquid bromine in a mixture of hydrobromic and sulfuric acids.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 3 grams of 9,10-phenanthrenequinone in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).
- Heat the mixture to 80 °C.
- Slowly add a small amount of liquid bromine (Br₂) to the heated solution.
- Allow the reaction to proceed for 24 hours at 80 °C.
- After the reaction period, induce precipitation of the product.
- Collect the solid product by filtration to obtain **2,7-dibromophenanthrene-9,10-dione** (yield: >90%).[\[1\]](#)

Applications in Organic Electronics

2,7-Dibromophenanthrene-9,10-dione is a crucial building block for the synthesis of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

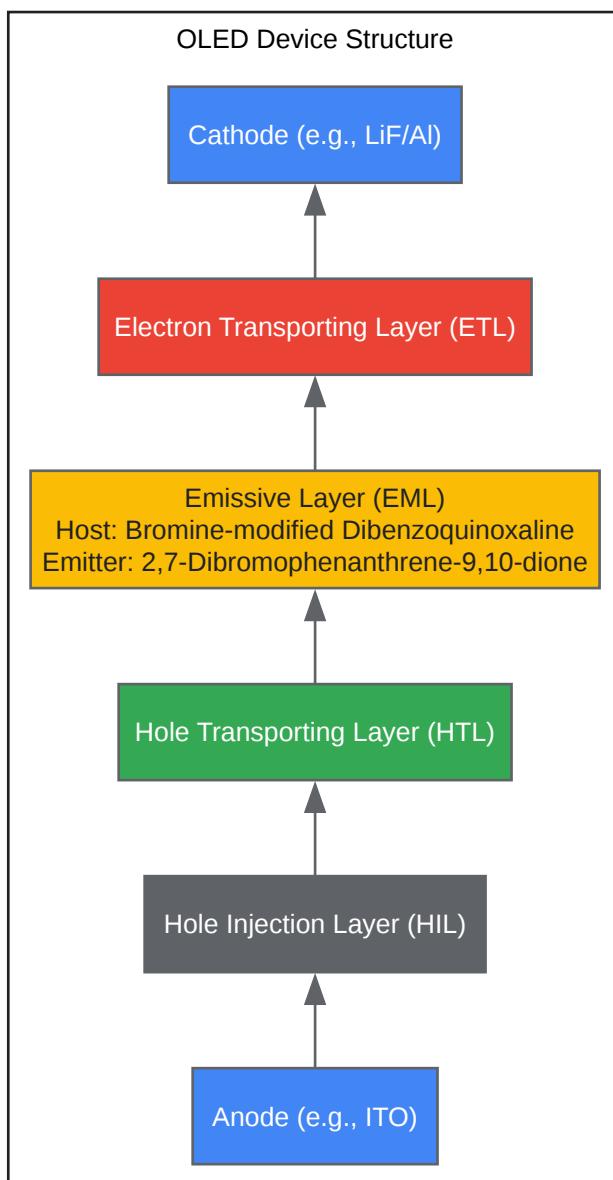
Use in Phosphorescent Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized as an emitter in pure organic-based phosphorescent OLEDs. In one reported device, **2,7-dibromophenanthrene-9,10-dione** was doped into a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline host. This device exhibited phosphorescent emission with an external quantum efficiency of 0.11%.[\[2\]](#)

Generalized Experimental Protocol for OLED Fabrication:

The following is a general procedure for the fabrication of a multilayer phosphorescent OLED by thermal evaporation, based on common device architectures.

- Substrate Preparation: Begin with pre-cleaned indium tin oxide (ITO) coated glass substrates. The ITO serves as the transparent anode.
- Organic Layer Deposition: Sequentially deposit the organic layers in a high-vacuum thermal evaporation system (typically at a pressure below 10^{-6} Torr). The layers are deposited in the following order:
 - Hole Injection Layer (HIL): e.g., 4,4',4"-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
 - Hole Transporting Layer (HTL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB).
 - Emissive Layer (EML): Co-evaporate the host material (e.g., bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline) and the emitter, **2,7-dibromophenanthrene-9,10-dione**, at a specific doping concentration.
 - Electron Transporting Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq_3).
- Cathode Deposition: Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF), followed by a thicker layer of a reflective metal, typically aluminum (Al), to form the cathode.
- Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.



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A representative structure of a phosphorescent OLED incorporating **2,7-Dibromophenanthrene-9,10-dione**.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of **2,7-Dibromophenanthrene-9,10-dione**.

¹H NMR (300 MHz, DMSO): δ /ppm: 8.30-8.21 (2H), 8.13-8.04 (2H), 8.03-7.81 (2H).

Note: A detailed assignment of these peaks and comprehensive ^{13}C NMR and mass spectrometry data are not readily available in the public domain but would be essential for rigorous characterization.

This technical guide provides a foundational understanding of **2,7-Dibromophenanthrene-9,10-dione** for researchers and professionals in organic electronics and drug development. The versatile chemical nature of this compound continues to make it a molecule of significant interest for the development of novel functional materials.

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